diethylazanide;vanadium(4+)
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Overview
Description
Diethylazanide;vanadium(4+) is a coordination compound that features vanadium in its +4 oxidation state Vanadium compounds are known for their diverse oxidation states and their ability to form various coordination complexes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethylazanide;vanadium(4+) typically involves the reaction of vanadium(IV) chloride with diethylamine in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition. The general reaction can be represented as:
VCl4+2Et2NH→V(NEt2)2+4HCl
Industrial Production Methods
Industrial production of diethylazanide;vanadium(4+) may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethylazanide;vanadium(4+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, such as vanadium(III) or vanadium(II).
Substitution: Ligand substitution reactions can occur, where the diethylazanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
Oxidation: Higher oxidation state vanadium compounds, such as vanadium(V) oxides.
Reduction: Lower oxidation state vanadium compounds, such as vanadium(III) complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Diethylazanide;vanadium(4+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its antidiabetic and anticancer properties.
Industry: Utilized in the production of advanced materials and as a precursor for other vanadium compounds.
Mechanism of Action
The mechanism of action of diethylazanide;vanadium(4+) involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes such as protein tyrosine phosphatases, which play a role in signal transduction pathways. The compound can also generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Vanadyl sulfate (VOSO4): Another vanadium(IV) compound with similar oxidation states but different ligands.
Vanadium pentoxide (V2O5): A vanadium(V) compound with different oxidation states and applications.
Ammonium metavanadate (NH4VO3): A vanadium(V) compound used in different industrial applications.
Uniqueness
Diethylazanide;vanadium(4+) is unique due to its specific ligand environment, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C16H40N4V |
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Molecular Weight |
339.46 g/mol |
IUPAC Name |
diethylazanide;vanadium(4+) |
InChI |
InChI=1S/4C4H10N.V/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |
InChI Key |
TYAFTSSBHXMDSM-UHFFFAOYSA-N |
Canonical SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[V+4] |
Origin of Product |
United States |
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